8,9-dimethoxy-6-(naphthalen-1-yl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene
Overview
Description
8,9-Dimethoxy-6-(1-naphthyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene is a complex organic compound belonging to the class of benzo[c]chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dimethoxy-6-(naphthalen-1-yl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene typically involves a multi-step process. One common method starts with the condensation of 2-naphthol with salicylaldehyde derivatives under acidic conditions to form the chromene core. This is followed by a series of functional group modifications, including methoxylation and hydrogenation, to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy-6-(1-naphthyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can be further utilized in different applications .
Scientific Research Applications
8,9-Dimethoxy-6-(1-naphthyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of 8,9-dimethoxy-6-(naphthalen-1-yl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene involves its interaction with various molecular targets. It can bind to DNA, inhibiting the replication process, and interact with enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Coumarins: Known for their anticoagulant properties.
Flavones: Exhibiting anti-inflammatory and antioxidant activities.
Xanthones: Possessing anti-cancer and antimicrobial properties.
Uniqueness
What sets 8,9-dimethoxy-6-(naphthalen-1-yl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene apart is its unique structural framework that allows for diverse functionalization and its potential for multiple biological activities, making it a versatile compound in scientific research .
Properties
IUPAC Name |
8,9-dimethoxy-6-naphthalen-1-yl-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O3/c1-26-23-14-20-18-11-5-6-13-22(18)28-25(21(20)15-24(23)27-2)19-12-7-9-16-8-3-4-10-17(16)19/h3-4,7-10,12,14-15,18,22,25H,5-6,11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPYGDSDXRTPJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(OC3CCCCC3C2=C1)C4=CC=CC5=CC=CC=C54)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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